

Octapeptin C1: A Technical Guide to a Resurging Lipopeptide Antibiotic

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Compound of Interest

Compound Name: Octapeptin C1

Cat. No.: B1677105

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Octapeptin C1**, a cyclic lipopeptide antibiotic with renewed interest due to its potent activity against multidrug-resistant bacteria. This document details its alternative names and synonyms, summarizes its antibacterial activity, outlines experimental protocols for its synthesis and evaluation, and visualizes key biological and experimental workflows.

Nomenclature and Identification

Octapeptin C1 is a member of the octapeptin class of antibiotics, which are structurally related to the polymyxins.

Synonyms and Alternative Names:

- Antibiotic 333-25^[1]
- Bu-2470^[1]
- N2-[N2-(3-Hydroxy-6-methyl-1-oxooctyl)-D-DAB-]cyclo[L-DAB*-L-DAB-D-Phe-L-Leu-L-DAB-L-DAB-L-Leu-]

IUPAC Name: N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-hepta-oxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxy-6-methyloctanamide

CAS Number: 59217-95-7

Quantitative Antibacterial Activity

Octapeptin C1 demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of **Octapeptin C1** hydrochloride against various bacterial strains.

Bacterial Strain	MIC (mg/L)
Pseudomonas aeruginosa	6.25
Klebsiella pneumoniae	12.5
Escherichia coli NIHJ JC-2	25
Streptococcus pyogenes C203	50
Proteus mirabilis A9553	>100

Table 1: Minimum Inhibitory Concentrations (MICs) of **Octapeptin C1** hydrochloride against selected bacterial strains. Data sourced from[1].

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Octapeptin C1

While a specific detailed protocol for **Octapeptin C1** is not readily available in the reviewed literature, a robust synthesis can be achieved by adapting the well-documented solid-phase synthesis of the closely related Octapeptin C4[2][3][4]. The following protocol is a proposed methodology based on these established procedures.

Materials:

- Rink Amide resin
- Fmoc-protected amino acids (including Fmoc-D-Dab(Boc)-OH, Fmoc-L-Dab(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-L-Leu-OH)
- (R)-3-hydroxy-6-methyloctanoic acid

- Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIEA (N,N-Diisopropylethylamine), Piperidine
- Solvents: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane)
- Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water

Procedure:

- Resin Swelling: Swell the Rink Amide resin in NMP or DMF for at least 8 hours.
- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's linker.
- Amino Acid Coupling:
 - Activate the first Fmoc-protected amino acid (C-terminal) by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in DMF.
 - Add the activated amino acid solution to the deprotected resin and allow it to react.
 - Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure completion.
- Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the **Octapeptin C1** sequence.
- Acylation of the N-terminus: Couple the (R)-3-hydroxy-6-methyloctanoic acid to the N-terminal amino acid of the peptide chain.
- Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The following is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of **Octapeptin C1** against bacterial strains, a standard method in antimicrobial susceptibility testing[5][6][7].

Materials:

- **Octapeptin C1** stock solution
- Bacterial culture in logarithmic growth phase
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Incubator

Procedure:

- Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5×10^5 CFU/mL) in CAMHB.
- Serial Dilution: Perform a two-fold serial dilution of the **Octapeptin C1** stock solution in CAMHB across the wells of a 96-well plate.
- Inoculation: Add the bacterial inoculum to each well containing the diluted **Octapeptin C1**. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
- Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

- MIC Determination: The MIC is the lowest concentration of **Octapeptin C1** that completely inhibits visible growth of the bacteria.

Visualizations

Biosynthesis of Octapeptins

The biosynthesis of octapeptins is a complex process mediated by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs)[8][9][10]. The following diagram illustrates the general workflow of octapeptin biosynthesis.

Caption: Biosynthesis of Octapeptins via NRPS machinery.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the key steps in determining the antimicrobial susceptibility of a compound like **Octapeptin C1** using the broth microdilution method.

Caption: Workflow for MIC determination by broth microdilution.

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